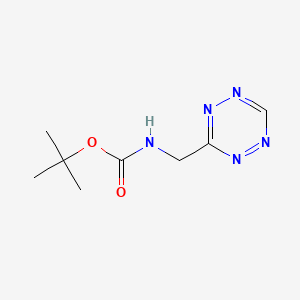
tert-Butyl ((1,2,4,5-tetrazin-3-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(1,2,4,5-tetrazin-3-ylmethyl)carbamate: is a chemical compound with the molecular formula C15H19N5O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tetrazine ring, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1,2,4,5-tetrazin-3-yl)methyl)carbamate typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the stability of the intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production .
化学反応の分析
Types of Reactions: tert-Butyl N-(1,2,4,5-tetrazin-3-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The tetrazine ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the tetrazine ring, while reduction can produce amines.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl ((1,2,4,5-tetrazin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules .
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications, including as anticancer agents or enzyme inhibitors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals .
作用機序
The mechanism of action of tert-Butyl ((1,2,4,5-tetrazin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The tetrazine ring can participate in various chemical reactions, including cycloaddition reactions, which can modify the activity of enzymes or other proteins. The molecular pathways involved depend on the specific application and the target molecules .
類似化合物との比較
tert-Butyl carbamate: A simpler carbamate derivative with similar protective group properties.
tert-Butyl (4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)carbamate: A closely related compound with a similar tetrazine ring structure.
tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: Another derivative with a different functional group attached to the carbamate.
Uniqueness: The uniqueness of tert-Butyl ((1,2,4,5-tetrazin-3-yl)methyl)carbamate lies in its tetrazine ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
生物活性
Tert-butyl ((1,2,4,5-tetrazin-3-yl)methyl)carbamate (CAS: 2252339-97-0) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H13N5O2
- Molecular Weight : 211.23 g/mol
- Purity : 97.00%
- IUPAC Name : this compound
- SMILES Notation : O=C(OC(C)(C)C)NCC1=NN=CN=N1
Recent studies have indicated that this compound exhibits several biological activities:
-
Inhibition of Amyloid Beta Aggregation :
- The compound has been shown to act as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease. This inhibition prevents the aggregation of amyloid beta peptides (Aβ), thereby potentially reducing neurotoxicity associated with Alzheimer's disease .
- Cell Viability Enhancement :
- Cytokine Modulation :
Table 1: Summary of Biological Activities
Bioorthogonal Applications
The tetrazine moiety in this compound allows for bioorthogonal reactions, particularly the inverse-electron-demand Diels-Alder reaction. This feature facilitates the targeted delivery of therapeutic agents to specific biological sites, enhancing the efficacy and reducing systemic toxicity .
Discussion
The biological activity of this compound is promising for therapeutic applications in neurodegenerative diseases such as Alzheimer's. Its ability to inhibit amyloid beta aggregation and modulate inflammatory responses positions it as a candidate for further development.
特性
IUPAC Name |
tert-butyl N-(1,2,4,5-tetrazin-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-8(2,3)15-7(14)9-4-6-12-10-5-11-13-6/h5H,4H2,1-3H3,(H,9,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXHRIGWUHVIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=CN=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














